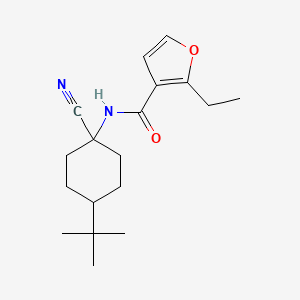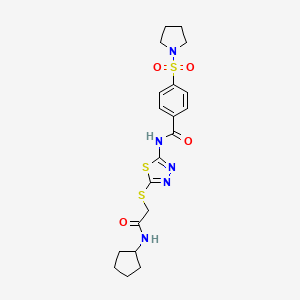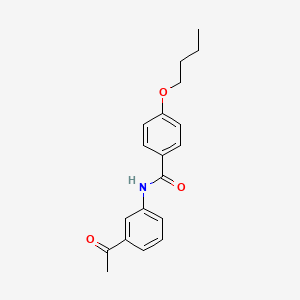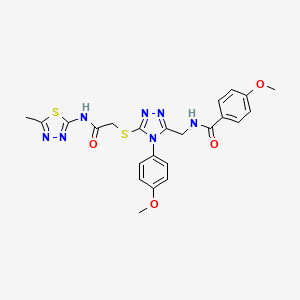
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide, commonly known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders. TAK-915 is a selective antagonist of the GABA-Aα5 receptor, which is a subtype of the GABA-A receptor that is predominantly expressed in the hippocampus, a region of the brain that is important for learning and memory.
Mécanisme D'action
TAK-915 selectively binds to the GABA-Aα5 receptor, which is predominantly expressed in the hippocampus. By blocking the activity of this receptor, TAK-915 enhances the activity of the hippocampus, which is important for learning and memory. This mechanism of action is different from other cognitive enhancers, such as acetylcholinesterase inhibitors and NMDA receptor antagonists.
Biochemical and Physiological Effects:
TAK-915 has been shown to increase the activity of the hippocampus, as measured by increased neuronal firing and increased levels of the neurotransmitter acetylcholine. TAK-915 has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which are important for cognitive function. In addition, TAK-915 has been shown to increase the expression of genes that are involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-915 is its selectivity for the GABA-Aα5 receptor, which reduces the risk of off-target effects. TAK-915 also has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing in animal studies. However, one limitation of TAK-915 is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several potential future directions for the development of TAK-915. One direction is to evaluate its efficacy in clinical trials for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals, such as students or the elderly. Additionally, TAK-915 could be used as a tool compound to study the role of the GABA-Aα5 receptor in cognitive function and to identify other compounds that target this receptor.
Méthodes De Synthèse
TAK-915 was synthesized by Takeda Pharmaceutical Company Limited using a multi-step process that involved the reaction of various starting materials to form the final product. The synthesis method of TAK-915 is proprietary and has not been disclosed in the public domain.
Applications De Recherche Scientifique
TAK-915 has been extensively studied in preclinical models to evaluate its potential as a cognitive enhancer. In animal studies, TAK-915 has been shown to improve cognitive function in various tasks that involve learning and memory, such as the Morris water maze and novel object recognition tests. TAK-915 has also been evaluated in non-human primates, where it was found to improve working memory performance.
Propriétés
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-15-14(8-11-22-15)16(21)20-18(12-19)9-6-13(7-10-18)17(2,3)4/h8,11,13H,5-7,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJAVVCNBHMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)
![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)